Aluminure de titane (3:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminum, compound with titanium (31): , also known as aluminum titanium (3:1) intermetallic compound, is a material composed of aluminum and titanium in a 3:1 atomic ratio. This compound is known for its unique properties, including high strength, low density, and excellent resistance to oxidation and corrosion. These characteristics make it valuable in various industrial applications, particularly in aerospace, automotive, and high-temperature environments.

Applications De Recherche Scientifique

Chemistry: In chemistry, aluminum titanium (3:1) intermetallic compound is used as a catalyst in various reactions due to its high surface area and reactivity. It is also studied for its potential use in hydrogen storage and other energy-related applications .

Biology and Medicine: While not commonly used in biology and medicine, the compound’s biocompatibility makes it a candidate for research in biomedical implants and prosthetics. Its high strength and low density are advantageous for creating durable and lightweight medical devices .

Industry: In industry, aluminum titanium (3:1) intermetallic compound is widely used in the aerospace and automotive sectors. Its high-temperature stability and resistance to oxidation make it ideal for components exposed to extreme conditions, such as turbine blades and exhaust systems .

Mécanisme D'action

Target of Action

The primary targets of the Aluminum, compd. with titanium (3:1) are the structural and mechanical properties of materials in which it is incorporated. This compound, often used in the form of an alloy, interacts with the atomic structure of the material, enhancing its strength, durability, and resistance to corrosion .

Mode of Action

The compound’s mode of action involves the formation of intermetallic compounds and the refinement of grain size in the material. The addition of titanium to aluminum leads to the formation of Al3Ti particles, which act as nucleating agents providing sites for heterogeneous nucleation . These particles also increase strain hardening by acting as barriers for dislocation motion .

Biochemical Pathways

While Aluminum, compd. with titanium (3:1) is primarily used in materials science and engineering, it has been noted that aluminum compounds have been used in vaccines due to their immunopotentiation and safety records . .

Result of Action

The result of the action of Aluminum, compd. with titanium (3:1) is an enhancement of the mechanical properties of the material in which it is incorporated. For instance, the addition of titanium to aluminum can significantly improve the tensile properties of the resulting composite material . Furthermore, the ultimate tensile strength can be increased significantly when using water quenching .

Analyse Biochimique

Biochemical Properties

In a study investigating the effect of titanium aluminum carbide on the model organism Galleria mellonella, it was found that exposure to Ti3AlC2 led to changes in metabolic enzymes such as alanine transferase, aspartate transferase, gamma-glutamyl transferase, lactate dehydrogenase, amylase, creatine kinase, and alkaline phosphatase . The contents of bilirubin, albumin, uric acid, and total protein were also affected after exposure .

Cellular Effects

The frequent use of industrially available composites like titanium aluminum carbide contributes to environmental pollution and may cause cellular and oxidative damage in native organisms The exact cellular effects of Aluminum, compd

Molecular Mechanism

The molecular mechanism of action of Aluminum, compdIt is known to interact with various biomolecules and enzymes, leading to changes in metabolic processes .

Temporal Effects in Laboratory Settings

The temporal effects of Aluminum, compdIt is known that exposure to this compound can lead to changes in the levels of various biochemical markers over time .

Metabolic Pathways

Aluminum, compd. with titanium (3:1) is known to interact with various enzymes and affect metabolic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of aluminum titanium (3:1) intermetallic compound can be achieved through several methods. One common approach is the magnesium thermal reduction of titanium dioxide in aluminum chloride-potassium chloride molten salt. This method involves maintaining the reaction at 750°C for 2 hours to obtain the desired compound . Another method involves the pressureless sintering of calcined alumina and rutile ore at 1650°C for 2 hours .

Industrial Production Methods: In industrial settings, aluminum titanium (3:1) intermetallic compound is often produced using powder metallurgy techniques. This involves milling titanium and aluminum powders, pressing them into a desired shape, and then sintering the pressed powders in a vacuum furnace at high temperatures . This method ensures uniform distribution of the elements and results in a high-quality intermetallic compound.

Analyse Des Réactions Chimiques

Types of Reactions: Aluminum titanium (3:1) intermetallic compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with hydrochloric acid and phosphoric acid, leading to the formation of aluminum chloride and titanium chloride . The compound also exhibits corrosion behavior in acidic environments, with the rate of corrosion increasing with higher titanium content .

Common Reagents and Conditions: Common reagents used in reactions with aluminum titanium (3:1) intermetallic compound include hydrochloric acid, phosphoric acid, and other strong acids. The reactions typically occur at room temperature or slightly elevated temperatures, depending on the desired outcome .

Major Products Formed: The major products formed from reactions involving aluminum titanium (3:1) intermetallic compound include aluminum chloride, titanium chloride, and other related compounds. These products are often analyzed using techniques such as x-ray diffraction and scanning electron microscopy to determine their composition and structure .

Comparaison Avec Des Composés Similaires

- Aluminum titanium (1:1) intermetallic compound (AlTi)

- Aluminum titanium (2:1) intermetallic compound (Al2Ti)

- Aluminum titanium (1:3) intermetallic compound (AlTi3)

Uniqueness: Compared to other aluminum-titanium intermetallic compounds, aluminum titanium (3:1) intermetallic compound stands out due to its specific atomic ratio, which provides a balance of properties such as high strength, low density, and excellent oxidation resistance. This makes it particularly suitable for applications requiring a combination of these characteristics .

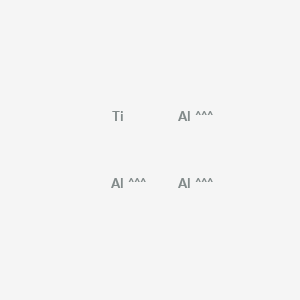

Propriétés

Numéro CAS |

12004-78-3 |

|---|---|

Formule moléculaire |

AlTi |

Poids moléculaire |

74.849 g/mol |

Nom IUPAC |

aluminum;titanium |

InChI |

InChI=1S/Al.Ti |

Clé InChI |

KHEQKSIHRDRLMG-UHFFFAOYSA-N |

SMILES |

[Al].[Al].[Al].[Ti] |

SMILES canonique |

[Al].[Ti] |

| 12004-78-3 | |

Pictogrammes |

Flammable; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.